N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide
Description
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group and a hydroxyphenyl ethylamino moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-12(13-4-3-5-15(22)10-13)20-9-8-18(23)21-16-11-14(19)6-7-17(16)24-2/h3-7,10-12,20,22H,8-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFNPFBKIDMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 3-hydroxyacetophenone.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 5-chloro-2-methoxyaniline and 3-hydroxyacetophenone under acidic or basic conditions.
Reduction and Protection: The intermediate is then reduced, often using a reducing agent like sodium borohydride, and protected if necessary to prevent side reactions.
Amidation: The final step involves the amidation reaction, where the intermediate is reacted with a suitable acylating agent to form the desired propanamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-[1-(4-hydroxyphenyl)ethylamino]propanamide: Similar structure but with a different position of the hydroxy group.
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-methoxyphenyl)ethylamino]propanamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
